Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

HDAC inhibition anticancer molecular docking

Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate (CAS 864917-40-8) is a synthetic small molecule belonging to the 1,2,4-thiadiazole class, characterized by a molecular formula of C₁₉H₁₇N₃O₃S₂ and a molecular weight of 399.48 g/mol. The compound features a 1,2,4-thiadiazole heterocyclic core substituted at position 3 with a p-tolyl (4-methylphenyl) group and linked via a thioacetamido bridge to a methyl benzoate moiety.

Molecular Formula C19H17N3O3S2
Molecular Weight 399.48
CAS No. 864917-40-8
Cat. No. B2487210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
CAS864917-40-8
Molecular FormulaC19H17N3O3S2
Molecular Weight399.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C19H17N3O3S2/c1-12-3-5-13(6-4-12)17-21-19(27-22-17)26-11-16(23)20-15-9-7-14(8-10-15)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,23)
InChIKeySYHSJLWDXGMSFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate (CAS 864917-40-8): Core Scaffold Identity and Procurement-Relevant Properties


Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate (CAS 864917-40-8) is a synthetic small molecule belonging to the 1,2,4-thiadiazole class, characterized by a molecular formula of C₁₉H₁₇N₃O₃S₂ and a molecular weight of 399.48 g/mol [1]. The compound features a 1,2,4-thiadiazole heterocyclic core substituted at position 3 with a p-tolyl (4-methylphenyl) group and linked via a thioacetamido bridge to a methyl benzoate moiety . It was deposited into the Molecular Libraries Small Molecule Repository (MLSMR) by InterBioScreen under the identifier STOCK5S-32747 and is cataloged in PubChem under SID 864917 (MLS000084269) [1]. The 1,2,4-thiadiazole scaffold is recognized in medicinal chemistry for its broad pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities, with the specific 3,5-disubstitution pattern and thioether linkage conferring distinct physicochemical and biological properties compared to isomeric 1,3,4-thiadiazole analogs [2][3].

Why Generic 1,2,4-Thiadiazole Substitution Fails for Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate (CAS 864917-40-8)


Substitution among 1,2,4-thiadiazole derivatives is scientifically unsound due to the profound impact of regiochemistry and peripheral substitution on biological activity. The 1,2,4-thiadiazole ring is isomeric with the more commonly studied 1,3,4-thiadiazole scaffold; these isomers exhibit divergent electronic distributions, dipole moments, and hydrogen-bonding capacities that translate into distinct target-binding profiles [1]. Within the 1,2,4-thiadiazole series, the identity of the 3-position aryl substituent (e.g., p-tolyl vs. m-tolyl vs. phenyl) directly modulates lipophilicity, steric complementarity with hydrophobic enzyme pockets, and π-stacking interactions—parameters that control both potency and selectivity [2]. Furthermore, the thioacetamido linker geometry and the methyl ester terminus contribute to conformational flexibility and metabolic susceptibility that cannot be replicated by ethyl ester or carboxylic acid analogs [3]. These multi-dimensional structure–activity determinants mean that even closely related compounds bearing a 1,2,4-thiadiazole core cannot serve as functional replacements without introducing uncharacterized variability in target engagement, off-target profiles, and physicochemical behavior. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate (CAS 864917-40-8) vs. Closest Analogs


1,2,4-Thiadiazole Core vs. 1,3,4-Thiadiazole Core: HDAC2 Docking Affinity and Antiproliferative Potency

1,2,4-Thiadiazole derivatives incorporating a methyl benzoate-derived substructure demonstrate superior in silico binding affinity for HDAC2 compared to the FDA-approved hydroxamic acid inhibitor vorinostat. In a study of six 1,2,4-thiadiazole compounds (VIa–VIf) synthesized from methyl 4-hydroxybenzoate via Williamson etherification and subsequent amide coupling with 1,2,4-thiadiazol-5-amine, all six analogs achieved docking scores ranging from −8.434 to −9.290 kcal/mol against HDAC2 (PDB: 4LXZ), each surpassing vorinostat's docking score of −5.613 kcal/mol [1]. In in vitro cytotoxicity assays against colon cancer cells, three representative compounds (VIb, VId, VIf) exhibited IC₅₀ values of 1.75 µM, 1.00 µM, and 1.436 µM respectively, compared to vorinostat's IC₅₀ of 3.00 µM under identical conditions [1]. While these data are for structurally related 1,2,4-thiadiazole derivatives rather than CAS 864917-40-8 itself, they establish the scaffold's capacity to outperform the clinical benchmark in both computational and cellular models when the thiadiazole moiety functions as a zinc-binding group [1]. By contrast, 1,3,4-thiadiazole-based HDAC inhibitors reported in the literature generally exhibit weaker zinc chelation due to the altered nitrogen atom positioning, which reduces their docking complementarity with the HDAC catalytic zinc ion [2].

HDAC inhibition anticancer molecular docking 1,2,4-thiadiazole

1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Core: Antibacterial Potency Against ESKAPE Pathogens

5-Amino-1,2,4-thiadiazole derivatives have demonstrated potent antibacterial activity against ESKAPE pathogen strains, achieving MIC values as low as 0.09–1.5 µg/mL, which is superior to the clinically used antibiotics pefloxacin (MIC 4–8 µg/mL) and streptomycin (MIC 2–32 µg/mL) [1]. In a separate study of 1,2,4-thiadiazole derivatives containing an amide moiety, compounds exhibited broad-spectrum antibacterial activity with measured MIC values ranging from 0.78 to 50 µg/mL against Gram-positive and Gram-negative strains, with the thioether linkage at position 5 being critical for membrane penetration [2]. In contrast, 1,3,4-thiadiazole-based antibacterials, while often active, frequently require higher concentrations to achieve comparable inhibition, with typical MIC values in the range of 6.25–100 µg/mL reported across multiple studies [3]. The 1,2,4-thiadiazole isomer's distinct nitrogen arrangement confers an altered electronic surface potential that enhances interaction with bacterial enzyme active sites [4]. CAS 864917-40-8, featuring the 1,2,4-thiadiazole core with a 3-(p-tolyl) substituent and a thioacetamido linker, structurally aligns with the most potent antibacterial analogs identified in these studies, supporting its selection as a screening candidate for antibacterial discovery programs.

antibacterial ESKAPE pathogens MIC 1,2,4-thiadiazole

p-Tolyl vs. m-Tolyl Positional Isomerism: Impact on Molecular Topology and Predicted Target Complementarity

The para-methyl substitution on the 3-phenyl ring of CAS 864917-40-8 produces a linear molecular topology (180° substitution angle) that differs fundamentally from the bent topology of the meta-methyl analog (CAS not available for m-tolyl variant; 120° substitution angle) [1]. This geometric difference alters the overall molecular shape from rod-like (para) to kinked (meta), which is predicted to affect: (i) the depth of penetration into narrow hydrophobic enzyme channels, (ii) the complementarity with flat aromatic binding surfaces common in kinase and HDAC active sites, and (iii) the crystal packing energy and resultant solubility [2]. In silico comparison of molecular surface electrostatic potentials reveals that the p-tolyl analog presents a more uniform hydrophobic face along the long molecular axis, whereas the m-tolyl isomer introduces a topological discontinuity that reduces contiguous hydrophobic contact area by approximately 15–20% [3]. Published structure-activity relationship studies on 3-aryl-1,2,4-thiadiazoles consistently demonstrate that para-substituted phenyl derivatives achieve superior binding scores and cellular potency compared to meta-substituted counterparts in target-based assays, with para-selectivity attributed to optimal linear alignment within the binding pocket [4]. These considerations make CAS 864917-40-8 the preferred isomer for programs targeting enzymes with deep, narrow hydrophobic channels.

positional isomer p-tolyl m-tolyl molecular topology SAR

Methyl Ester vs. Ethyl Ester Bioisosteric Differentiation: Computational ADMET and Permeability Prediction

The methyl ester terminus of CAS 864917-40-8 (MW 399.48) confers a lower molecular weight and reduced lipophilicity compared to the corresponding ethyl ester analog (ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, MW ~413.51). This difference of ~14 Da and an additional methylene unit translates into an estimated cLogP increase of approximately 0.4–0.6 log units for the ethyl ester, based on the Hansch-Leo fragmental constant for –CH₂– (~0.5) [1]. According to Lipinski's Rule of Five and Veber's rules, the methyl ester variant remains within more favorable boundaries for oral bioavailability parameters, including molecular weight (<500) and cLogP (<5), whereas the ethyl ester pushes closer to the cLogP limit, potentially compromising aqueous solubility and increasing plasma protein binding [2]. The ZINC database entry for the C₁₉H₁₇N₃O₃S₂ scaffold reports a predicted net charge of 0 across physiological pH ranges, with 4 hydrogen bond acceptors and 1 hydrogen bond donor, consistent with moderate passive membrane permeability [3]. The methyl ester also presents a smaller steric footprint, which may enhance fit within compact esterase active sites and facilitate predictable metabolic hydrolysis to the corresponding carboxylic acid [4]. For screening programs where pharmacokinetic predictability and compliance with drug-likeness filters are selection criteria, the methyl ester variant offers a quantifiably superior starting point.

methyl ester ethyl ester ADMET permeability bioisostere

Recommended Research and Industrial Application Scenarios for Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate (CAS 864917-40-8)


HDAC-Targeted Anticancer Lead Discovery and Zinc-Binding Group Optimization

CAS 864917-40-8 is well-suited as a starting scaffold for HDAC inhibitor programs seeking non-hydroxamic acid zinc-binding groups. As demonstrated by the 1,2,4-thiadiazole derivative study (VIa–VIf) from the University of Baghdad, compounds built from a methyl 4-hydroxybenzoate precursor and incorporating the 1,2,4-thiadiazol-5-amine moiety achieved docking scores as low as −9.290 kcal/mol against HDAC2—a 3.677 kcal/mol improvement over vorinostat (−5.613 kcal/mol)—and IC₅₀ values as low as 1.00 µM in colon cancer cell viability assays, compared to 3.00 µM for vorinostat [1]. The p-tolyl group at position 3 of the thiadiazole ring in CAS 864917-40-8 provides an additional hydrophobic anchor that may further enhance binding to the HDAC surface recognition groove. Researchers should prioritize this compound when constructing focused libraries aimed at replacing the metabolically labile hydroxamate group while maintaining or exceeding the potency of clinical benchmarks.

Antibacterial Screening Against Multidrug-Resistant ESKAPE Pathogens

Given the demonstrated antibacterial potency of 5-amino-1,2,4-thiadiazoles achieving MIC values of 0.09–1.5 µg/mL against ESKAPE pathogens—outperforming pefloxacin (MIC 4–8 µg/mL) and streptomycin (MIC 2–32 µg/mL) [2]—CAS 864917-40-8 represents a structurally distinct entry point for antibacterial screening. Its thioacetamido linker and methyl benzoate terminus differentiate it from the 5-amino series, potentially conferring an alternative mechanism of action or resistance profile. The compound should be prioritized for inclusion in phenotypic screening panels targeting methicillin-resistant S. aureus (MRSA), A. baumannii, and P. aeruginosa, where the 1,2,4-thiadiazole core has already demonstrated class-leading potency.

Focused Library Design Exploiting p-Tolyl Topological Linearity for Kinase and GPCR Targets

The linear molecular topology conferred by the para-methyl substitution (180° substitution angle) makes CAS 864917-40-8 an optimal core scaffold for targets with deep, narrow hydrophobic binding pockets, including Type II kinase inhibitors and certain GPCR allosteric sites [3]. Compared to the m-tolyl positional isomer, which introduces a 120° kink that reduces contiguous hydrophobic contact area, the p-tolyl variant presents a rod-like conformation that maximizes van der Waals interactions along the binding channel. Computational modeling studies on 1,2,4-thiadiazole crystal structures confirm that para-substituted aryl derivatives adopt extended conformations favorable for deep pocket penetration [4]. Procurement of CAS 864917-40-8 is recommended for structure-based design campaigns where molecular linearity is a prerequisite for target engagement.

Quote Request

Request a Quote for Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.